molecular formula C8H16ClNOS B2642985 2-(4,5-Dimethyl-3-thienyl)ethanamine CAS No. 933852-41-6

2-(4,5-Dimethyl-3-thienyl)ethanamine

Cat. No.: B2642985
CAS No.: 933852-41-6
M. Wt: 209.73
InChI Key: YUPKRLJNPRRWBP-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-3-thienyl)ethanamine (CAS: 933852-41-6) is an organic compound featuring a thiophene ring substituted with methyl groups at the 4- and 5-positions, linked to an ethylamine moiety. This compound is typically supplied as a hydrochloride hydrate solution (HCl:H₂O = 92:8) for stability and solubility .

Properties

IUPAC Name

2-(4,5-dimethylthiophen-3-yl)ethanamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH.H2O/c1-6-7(2)10-5-8(6)3-4-9;;/h5H,3-4,9H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPKRLJNPRRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1CCN)C.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for 2-(4,5-Dimethyl-3-thienyl)ethanamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-3-thienyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene ring.

Scientific Research Applications

2-(4,5-Dimethyl-3-thienyl)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-3-thienyl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Variations

The following table summarizes key structural analogs of 2-(4,5-Dimethyl-3-thienyl)ethanamine, emphasizing substituent patterns and heterocyclic frameworks:

Compound Name Core Structure Substituents/Moieties Molecular Formula Molecular Weight CAS Number
This compound Thiophene 4,5-dimethyl; ethylamine C₈H₁₃NS 171.26 g/mol 933852-41-6
2-(3,4-Dimethoxyphenyl)ethanamine Benzene 3,4-dimethoxy; ethylamine C₁₀H₁₅NO₂ 181.23 g/mol Not provided
2-(4-Ethoxy-3,5-Dimethoxyphenyl)Ethanamine Benzene 3,5-dimethoxy; 4-ethoxy; ethylamine C₁₂H₁₉NO₃ 225.29 g/mol 39201-82-6
1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine Thiazole 4,5-dimethyl; ethylamine C₇H₁₂N₂S 156.25 g/mol 432047-35-3
3,4,5-Trimethoxyphenethylamine Benzene 3,4,5-trimethoxy; ethylamine C₁₁H₁₇NO₃ 227.26 g/mol Not provided

Key Observations :

  • Heterocyclic vs. Aromatic Cores : The thiophene and thiazole analogs introduce sulfur-containing heterocycles, which may enhance electronic properties or binding affinity in biological systems compared to purely aromatic benzene derivatives .

Physicochemical Properties

Available data for select analogs are compared below:

Property 2-(3,4-Dimethoxyphenyl)ethanamine 2-(4-Ethoxy-3,5-Dimethoxyphenyl)Ethanamine 3,4,5-Trimethoxyphenethylamine
Melting Point 12–15°C Not reported Not reported
Boiling Point 188°C (15 mmHg) Not reported Not reported
Molecular Weight 181.23 g/mol 225.29 g/mol 227.26 g/mol
Solubility Not reported Likely polar organic solvents Hydrochloride salt improves solubility

Gaps in Data :

  • The primary compound, this compound, lacks reported melting/boiling points, solubility, or logP values. Its hydrochloride hydrate form suggests moderate water solubility .

Biological Activity

2-(4,5-Dimethyl-3-thienyl)ethanamine, also known by its chemical structure and CAS number 933852-41-6, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienyl group substituted with two methyl groups at positions 4 and 5, attached to an ethanamine backbone. Its molecular formula is C10_{10}H13_{13}N\S, with a molecular weight of approximately 179.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a monoamine neurotransmitter modulator, influencing serotonin and norepinephrine pathways. This mechanism could account for its potential antidepressant and anxiolytic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Animal studies have shown that this compound can reduce depressive-like behaviors in models such as the forced swim test.
  • Anxiolytic Effects : It has been observed to decrease anxiety-related behaviors in rodent models.
  • Neuroprotective Properties : Some studies suggest it may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antidepressant Studies : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of various thienyl derivatives on depressive behaviors in mice. The results indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects .
  • Anxiolytic Activity : In another study focused on anxiety models, it was reported that administration of the compound resulted in a notable decrease in anxiety-like behaviors when tested using the elevated plus maze .
  • Neuroprotection : A recent investigation explored the neuroprotective effects of thienyl compounds against neurotoxicity induced by glutamate. The findings indicated that this compound exhibited protective effects on neuronal cells, reducing cell death rates significantly .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Methylthienyl)ethanamineMethyl group at position 4Moderate antidepressant activity
2-(3-Thienyl)ethanamineThienyl group at position 3Lower efficacy in anxiety models
This compoundTwo methyl groups at positions 4 & 5Strong antidepressant and anxiolytic effects

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